1-((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone
Description
The compound 1-((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone is a heterocyclic molecule featuring a pyrazolo[1,5-d][1,2,4]triazinone core substituted with a 1,2,4-oxadiazole ring bearing a 4-chlorophenyl group and a thiophen-2-yl moiety.
The compound’s crystallographic data, if available, would likely be refined using programs like SHELXL, a widely trusted tool for small-molecule structural determination due to its robustness and precision .
Properties
IUPAC Name |
5-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-2-ylpyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN6O2S/c19-12-5-3-11(4-6-12)17-21-16(27-23-17)9-24-18(26)14-8-13(15-2-1-7-28-15)22-25(14)10-20-24/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVVZPVASQATQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone typically involves multi-step reactions starting from readily available precursors. The process often includes:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate nitrile oxides with amidoximes under controlled conditions.
Attachment of the 4-chlorophenyl group: This step usually involves a nucleophilic substitution reaction.
Formation of the pyrazolo[1,5-d][1,2,4]triazinone core: This is typically done through cyclization reactions involving hydrazine derivatives and appropriate diketones.
Introduction of the thiophen-2-yl group: This can be achieved through palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and thiophenyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Grignard reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
1-((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Research Findings and Limitations
- Challenges : Synthetic complexity and solubility issues (predicted aqueous solubility <10 µg/mL) may hinder in vivo testing.
- Contradictions : While structural similarity suggests kinase inhibition, dissimilarity in substituent electronics (e.g., thiophene vs. benzene) could redirect biological targets .
Q & A
Basic: What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step heterocyclic chemistry, starting with the assembly of the pyrazolo[1,5-d][1,2,4]triazinone core and subsequent functionalization with oxadiazole and thiophene moieties. Key steps include:
- Nucleophilic substitution to attach the oxadiazole group.
- Cyclocondensation under controlled pH (6–8) and temperature (60–80°C) to form the triazinone ring .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction rates .
- Purity monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensure intermediate purity. Final product identity is confirmed via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) .
Optimization Strategy :
Use a statistical design of experiments (DoE) to systematically vary parameters (temperature, solvent ratio, catalyst loading) and identify optimal conditions. Response surface methodology (RSM) can minimize trial-and-error approaches .
Basic: How should researchers validate the molecular structure and purity of this compound?
Answer:
- Spectroscopic validation :
- NMR : Confirm substituent positions and connectivity via -NMR (e.g., singlet for oxadiazole methyl protons) and -NMR (distinct carbonyl peaks at ~160–170 ppm) .
- Mass spectrometry : HRMS with electrospray ionization (ESI) provides exact mass (<5 ppm error) .
- Purity assessment :
- HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water gradient) .
- Elemental analysis (C, H, N, S) to confirm stoichiometry .
Advanced: How can computational methods predict the compound’s reactivity and biological interactions?
Answer:
- Quantum mechanical calculations :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites. HOMO-LUMO gaps correlate with stability and reactivity .
- Molecular docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. Focus on the oxadiazole and thiophene moieties as key pharmacophores .
- Reaction path modeling :
Advanced: What strategies resolve contradictions in biological activity data across studies?
Answer:
- Standardized assays : Ensure consistency in cell lines (e.g., HepG2 for cytotoxicity), incubation times (24–72 hr), and solvent controls (DMSO ≤0.1%) .
- Data normalization : Express activity as % inhibition relative to positive controls (e.g., doxorubicin for anticancer assays) .
- Mechanistic follow-up : If IC values conflict, perform target engagement studies (e.g., thermal shift assays for protein binding) or metabolic stability tests (microsomal incubation) to identify confounding factors .
Advanced: How can substituent modifications improve the compound’s pharmacokinetic profile?
Answer:
- Structure-activity relationship (SAR) :
- Oxadiazole substituents : Replace 4-chlorophenyl with electron-withdrawing groups (e.g., nitro) to enhance metabolic stability .
- Thiophene modification : Introduce methyl groups at the 3-position to increase lipophilicity (logP) and blood-brain barrier penetration .
- In silico ADMET prediction : Use tools like SwissADME to forecast solubility, CYP450 interactions, and bioavailability before synthesis .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the oxadiazole group .
- Stability monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action?
Answer:
- Transcriptomics/proteomics : Perform RNA sequencing or LC-MS/MS proteomics on treated cells to identify dysregulated pathways .
- Kinase profiling : Use a kinase inhibitor library (e.g., Eurofins KinaseProfiler) to screen for inhibitory activity against 100+ kinases .
- Cellular imaging : Confocal microscopy with fluorescent probes (e.g., Annexin V-FITC for apoptosis) to visualize effects in real time .
Basic: What analytical techniques are suitable for quantifying this compound in biological matrices?
Answer:
- LC-MS/MS : Use a triple quadrupole mass spectrometer with multiple reaction monitoring (MRM) for high sensitivity (LOQ <1 ng/mL) .
- Sample preparation : Protein precipitation with acetonitrile followed by solid-phase extraction (SPE) to remove matrix interferents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
